![molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9](/img/no-structure.png)
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors like aniline derivatives. For instance, novel quinazolin-4(3H)-ones can be synthesized by reacting the amino group of 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one with various alkyl and aryl ketones, a method that highlights the versatility of quinazoline chemistry in generating compounds with potential pharmacological activities (Alagarsamy & Murugesan, 2007).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as X-ray crystallography and spectroscopy (NMR, IR, MS) are used to confirm the structure, providing insights into the electronic and geometrical parameters that are crucial for their biological activity. Studies on compounds like 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one elucidate the structural properties and interactions at the molecular level (Wu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial, Analgesic, and Anti-inflammatory Applications
Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) reported that certain quinazoline compounds showed significant activity against microbes and demonstrated good profiles against both pain and inflammation. These findings suggest that specific modifications in the quinazoline structure, such as the addition of methyl/methoxy groups and substitutions at key positions, are crucial for enhancing their biological activity. The research underscores the potential of quinazoline derivatives as sources for developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications (Dash, B., Dash, S., Laloo, D., & Medhi, C., 2017).
Pharmacological Screening
Another study conducted by Hanusek et al. (2001) focused on the synthesis of substituted 2-benzoylaminothiobenzamides and their conversion into quinazoline-4-thiones. This research highlights the chemical versatility and the potential for structural modification of quinazoline derivatives, which can be pivotal for developing novel pharmacological agents. The study provides insights into the preferred tautomeric forms and the impact of substituents on the quinazoline ring, which could be beneficial for designing drugs with improved efficacy and reduced side effects (Hanusek, J., Hejtmánková, L., Kubicová, L., & Sedlák, M., 2001).
Corrosion Inhibition
Quinazoline derivatives also find applications in materials science, such as corrosion inhibition. Kumar et al. (2020) explored the use of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrated that these compounds effectively inhibit corrosion, with efficiencies up to 95.50% for certain derivatives at optimum concentrations. This research opens up avenues for using quinazoline-based compounds in industrial applications to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Kumar, C., Prashanth, M., Mohana, K., Jagadeesha, M., Raghu, M., Lokanath, N., Mahesha, & Kumar, K., 2020).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
688355-99-9 |
|---|---|
Produktname |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.38 |
IUPAC-Name |
4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
LLXVFENTNAWDAE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
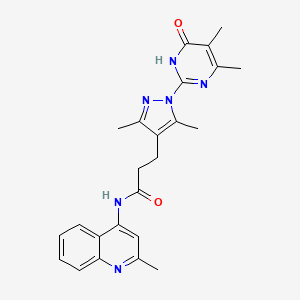
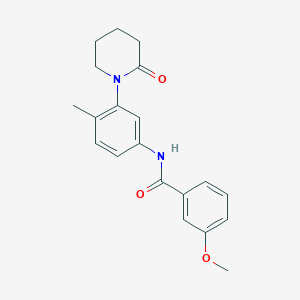
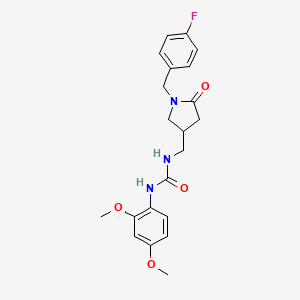
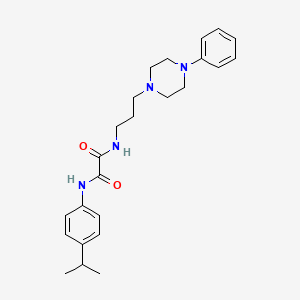
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
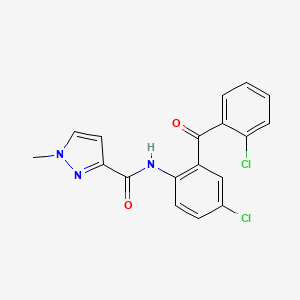
![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
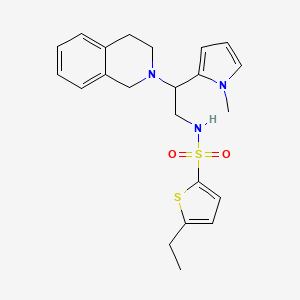
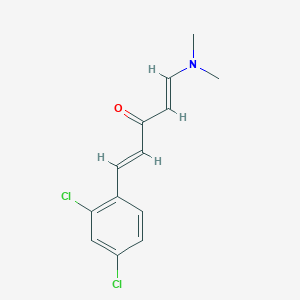
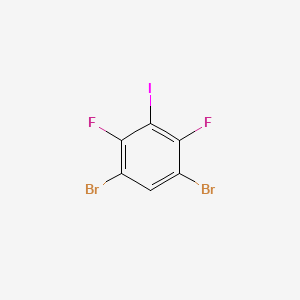
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)